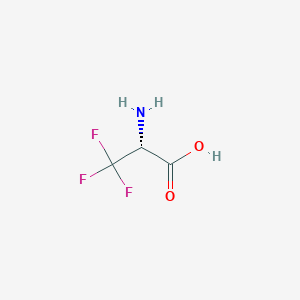

3,3,3-Trifluoro-l-alanine

説明

3,3,3-Trifluoro-l-alanine is a synthetic intermediate . It has a linear formula of CF3CH(NH2)CO2H . The CAS number is 17463-43-3 and it has a molecular weight of 143.06 .

Synthesis Analysis

3,3,3-Trifluoro-l-alanine is used in the study of β,β,β-trifluoroalanine as suicide substrates for E. coli B alanine racemase . It’s also used in the inactivation of gamma-cystathionase .Molecular Structure Analysis

The molecular structure of 3,3,3-Trifluoro-l-alanine consists of a carbon backbone with three fluorine atoms attached to the third carbon atom . The first carbon atom is attached to an amine group (NH2) and a carboxyl group (CO2H) .Chemical Reactions Analysis

3,3,3-Trifluoro-l-alanine is used in solution phase peptide synthesis . It’s also used as a suicide inactivator of the enzyme gamma-cystathionase .Physical And Chemical Properties Analysis

3,3,3-Trifluoro-l-alanine has a melting point of 231-234 °C . It has a predicted density of 1.536±0.06 g/cm3 and a predicted boiling point of 227.9±40.0 °C . It has a vapor pressure of 0.0272mmHg at 25°C and a refractive index of 1.377 .科学的研究の応用

Biochemical Applications in Microbiology :

- Studies have used derivatives of alanine, like L-[3H]alanine, to investigate metabolism in bacteria such as Bacillus megaterium. These studies reveal insights into bacterial spore germination and metabolism, highlighting the potential use of 3,3,3-Trifluoro-l-alanine in microbiological research (Scott & Ellar, 1978).

Magnetic Studies of Lanthanide Complexes with Amino Acids :

- Research into lanthanide complexes with amino acids, including l-alanine, suggests applications in areas like anticancer treatments and as catalysts in selective DNA and RNA cleavage. These studies indicate the potential for 3,3,3-Trifluoro-l-alanine in developing new therapeutic agents and catalytic processes (Puchalska, Mroziński, & Legendziewicz, 2008).

Investigations in Solid State NMR :

- Solid state NMR methods have been used to explore the molecular interface between bioorganics and inorganics, with l-alanine serving as a model system. This research sheds light on the molecular interactions and dynamics at these interfaces, which could be relevant for understanding and designing bioorganic-inorganic systems involving 3,3,3-Trifluoro-l-alanine (Ben Shir et al., 2010).

Applications in Food and Pharmaceutical Industries :

- The efficient production of L-Alanine, an important substrate in various industries, has been studied in Escherichia coli. This research is significant for industrial applications, particularly in the production of engineered thermoplastics and pharmaceuticals (Zhou et al., 2015).

Inhibition Studies in Bacterial Enzymes :

- Research into the inhibition of alanine racemases by β,β,β-trifluoroalanine highlights potential applications in developing antibacterial agents. Alanine racemases are crucial for bacterial cell wall synthesis, and their inhibition by trifluoroalanine derivatives could lead to new antibiotics (Faraci & Walsh, 1989).

Safety And Hazards

3,3,3-Trifluoro-l-alanine may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust, mist, or vapor, avoid contact with skin and eyes, and use personal protective equipment .

Relevant Papers One paper discusses the use of 3,3,3-Trifluoro-l-alanine in imaging bacterial infection . Another paper discusses its use as a suicide inactivator of the enzyme gamma-cystathionase .

特性

IUPAC Name |

(2R)-2-amino-3,3,3-trifluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)/t1-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJQKIDUCWWIBW-PVQJCKRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H](C(=O)O)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938535 | |

| Record name | 3,3,3-Trifluoroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-Trifluoro-l-alanine | |

CAS RN |

17463-43-3, 127127-25-7 | |

| Record name | 3,3,3-Trifluoroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017463433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127127257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,3-Trifluoroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFLUOROALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT6AV26MM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R)-BIS[TERT-BUTYL(PHENYL)PHOSPHINO]ETHANE](/img/no-structure.png)